2,2-Dinitropropane-1,3-diol
Description
Contextualization of 2,2-Dinitropropane-1,3-diol within Energetic Materials Research
Research has focused on synthesizing derivatives of DNPD to create novel energetic plasticizers. researchgate.netfraunhofer.de These plasticizers are crucial for improving the mechanical properties and processability of energetic formulations without compromising their performance. For instance, carboxylic acid derivatives of DNPD have been synthesized and studied for their potential as energetic plasticizers. researchgate.netfraunhofer.de
Significance of Gem-Dinitro Compounds in High-Energy Formulations
The presence of the gem-dinitromethyl group (a carbon atom bonded to two nitro groups) in a molecule is of particular importance in the design of high-energy materials. researchgate.netresearchgate.netnih.gov This structural feature contributes significantly to the density and oxygen balance of a compound, both of which are critical factors in determining its energetic performance. researchgate.netacs.org A higher density allows for more energetic material to be packed into a given volume, while a favorable oxygen balance ensures more complete and efficient combustion, releasing a greater amount of energy.
The gem-dinitro group is known to enhance the detonation velocity and pressure of energetic materials. researchgate.net However, it can also increase the sensitivity of the compound to external stimuli such as impact and friction. acs.org Therefore, a key challenge in the development of new energetic materials is to balance the enhanced performance offered by the gem-dinitro group with the need for adequate stability and safety. researchgate.net
Historical Overview of Dinitropropane-Based Chemical Entities in Scholarly Literature
The study of dinitropropane-based compounds has a documented history in scientific literature. Early research focused on the synthesis and characterization of various dinitropropane isomers. For instance, the synthesis of 1,3-dinitropropane (B1595356) was reported in the Journal of the American Chemical Society in 1949. acs.org Over time, the focus shifted towards more complex derivatives with specific applications in mind.
In the context of energetic materials, research on derivatives of this compound gained traction. A 2005 paper in the European Journal of Energetic Materials detailed the synthesis and characterization of plasticizers based on this diol. ki.se Subsequent work continued to explore the potential of gem-dinitrodiols, including this compound, as building blocks for energetic plasticizers. tandfonline.com The synthesis of this compound itself has been approached through various methods, including the reaction of formaldehyde (B43269) with other compounds. chemicalbook.comacs.org This body of research highlights the enduring interest in dinitropropane-based structures for developing new and improved energetic materials.
Research Gaps and Future Directions in this compound Studies
Despite the progress made, there remain areas for further investigation in the study of this compound and its derivatives. One significant research gap is the need for more effective stabilizers for its derivatives, such as the energetic plasticizer 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), to improve their thermal stability. researchgate.netguidechem.com
Future research will likely focus on several key areas:
Development of Novel Derivatives: Synthesizing new derivatives of this compound with improved thermal stability, lower sensitivity, and enhanced energetic performance.
Advanced Characterization: Employing advanced analytical techniques to gain a deeper understanding of the structure-property relationships of these compounds.
Computational Modeling: Utilizing computational chemistry to predict the properties of new derivatives and guide synthetic efforts.
Formulation Studies: Investigating the incorporation of DNPD-based binders and plasticizers into advanced energetic formulations to evaluate their performance and compatibility with other ingredients.
By addressing these research gaps, scientists can unlock the full potential of this compound as a foundational component for the next generation of advanced energetic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPYLENE GLYCOL | |
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| Record name | propylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58858-91-6 (hydrochloride salt) | |
| Record name | Propylene glycol [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0021206 | |
| Record name | 1,2-Propylene glycol | |
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Molecular Weight |
76.09 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |
| Record name | PROPYLENE GLYCOL | |
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| Record name | 1,2-Propanediol | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
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| Record name | PROPYLENE GLYCOL | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| Record name | Propylene glycol | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |
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| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propylene glycol | |
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| URL | https://haz-map.com/Agents/685 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |
| Record name | Propylene glycol | |
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Color/Form |
Colorless viscous liquid | |
CAS No. |
57-55-6, 25322-68-3, 63625-56-9 | |
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| Record name | 1,2-Propanediol | |
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| Record name | PROPYLENE GLYCOL | |
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Melting Point |
-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |
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Synthetic Methodologies and Reaction Pathways of 2,2 Dinitropropane 1,3 Diol
Advanced Synthetic Strategies for 2,2-Dinitropropane-1,3-diol Precursors
The foundation for synthesizing this compound lies in the creation of its key precursors. These initial steps are critical for establishing the carbon backbone and introducing the initial nitro functionality.
A fundamental precursor, di(hydroxymethyl)nitromethane, is typically synthesized through a base-catalyzed condensation reaction between nitromethane (B149229) and formaldehyde (B43269). This reaction is a classic example of the Henry reaction, or nitroaldol reaction. sciencemadness.org In this process, the acidic proton of nitromethane is abstracted by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
The reaction can be catalyzed by various bases, such as triethylamine (B128534) or potassium bicarbonate. chemicalbook.comprepchem.com The addition of two equivalents of formaldehyde to nitromethane yields di(hydroxymethyl)nitromethane. sciencemadness.org A common side product, or a product of further reaction, is tris(hydroxymethyl)nitromethane, which is formed from the condensation of three equivalents of formaldehyde. chemicalbook.comwikipedia.org The reaction temperature is a critical parameter and is often controlled to prevent undesired side reactions. chemicalbook.com
Table 1: Conditions for Tris(hydroxymethyl)nitromethane Synthesis via Nitromethane Condensation
| Reactants | Catalyst | Reaction Temperature | Key Observation | Reference |
|---|---|---|---|---|
| Nitromethane, Formaldehyde (40%) | Potassium Bicarbonate | Initial mixing, can be gently heated if no spontaneous reaction | Vigorous boiling upon reaction initiation. | prepchem.com |
| Nitromethane, Methyl Formcel (Formaldehyde in Methanol (B129727)/Water) | Triethylamine (TEA) | 45 - 50°C | Nitromethane is fed at a rate to maintain temperature. | chemicalbook.com |
The direct synthesis of this compound involves the nitroaldol condensation of dinitromethane (B14754101) with formaldehyde. Dinitromethane is often used in the form of its more stable potassium salt, potassium dinitromethanide. acs.org The reaction involves the treatment of the dinitromethane salt with an acid in situ to generate dinitromethane, which then reacts with paraformaldehyde. researchgate.net
Optimization of this reaction has been explored using unconventional solvent systems. For instance, deep eutectic solvents (DES), such as choline (B1196258) chloride/urea, have been shown to act as both the solvent and the catalyst, promoting tandem Henry reaction/Michael additions to produce 1,3-dinitropropane (B1595356) derivatives in high yields under mild conditions. rsc.org The use of ionic liquids as reaction media has also been reported to be effective for the synthesis of polynitroalcohols like this compound. researchgate.net
Nitration Procedures for the Formation of Gem-Dinitro Functionality
The introduction of the second nitro group to form the characteristic gem-dinitro (gem-dinitro) moiety is a crucial step in the synthesis of this compound.
Direct dinitration of a simple propane-1,3-diol scaffold to create a gem-dinitropentane structure is not a typical synthetic route. The formation of the gem-dinitro group is generally achieved by starting with a precursor that already contains a nitro group or by using dinitromethane as a building block.
One established method involves the reaction of the potassium salt of dinitromethane with two equivalents of formaldehyde. acs.org Another approach to forming gem-dinitro compounds involves the radical nitration of suitable precursors. For example, cyclic gem-dinitro compounds have been synthesized from 1,6-diynes using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent at room temperature. rsc.org While not directly applied to a propane-1,3-diol scaffold, this demonstrates a method for creating the gem-dinitro functionality.
The molecular structure of this compound is achiral. The central carbon atom (C2) is bonded to two identical nitro groups and two identical hydroxymethyl (-CH₂OH) groups. Consequently, it does not possess any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereochemical considerations are not relevant to the final product itself.
However, it is important to note that stereoselectivity can be a significant factor in the synthesis of derivatives of this compound or in related nitroaldol reactions that produce chiral molecules. For instance, the synthesis of intermediates for other compounds often requires careful control of stereochemistry. smolecule.compsu.edu
Multi-Step Synthetic Routes to this compound Derivatives
This compound serves as a versatile building block for the synthesis of various energetic materials and other specialized chemicals. These multi-step syntheses typically involve the functionalization of the hydroxyl groups.
Various carboxylic acid derivatives of this compound have been synthesized by reacting it with acyl chlorides, such as those of acetic, propionic, and butyric acid. researchgate.net These esterification reactions yield energetic plasticizers. Another class of derivatives is formed by converting the hydroxyl groups to azido (B1232118) groups. This is often achieved in a two-step process: first, esterification with chloroacetyl chloride, followed by substitution of the chloride with sodium azide (B81097). researchgate.net
Furthermore, this compound can be used as a diol monomer in polymerization reactions. For example, it has been reacted with diisocyanates like hexamethylene diisocyanate (HMDI) and diisocyanato ethane (B1197151) (DIE) to form energetic polyurethanes. researchgate.net Additionally, nitration of the hydroxyl groups of this compound leads to the formation of 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), another potent energetic plasticizer. researchgate.net
Table 2: Examples of this compound Derivatives
| Derivative Type | Synthetic Approach | Precursors | Resulting Compound Class | Reference |
|---|---|---|---|---|
| Esters | Esterification | This compound, Acyl Chlorides (e.g., of acetic, propionic, butyric acid) | Energetic Plasticizers | researchgate.net |
| Azidoacetates | Esterification followed by Nucleophilic Substitution | This compound, Chloroacetyl chloride, Sodium azide | Energetic Plasticizers | researchgate.net |
| Polyurethanes | Polyaddition Reaction | This compound, Diisocyanates (e.g., HMDI, DIE) | Energetic Binders | researchgate.net |
| Nitrates | Nitration | This compound, Nitrating agent | 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) | researchgate.net |
Synthesis of Carboxylic Acid Derivatives of this compound
Carboxylic acid derivatives of this compound (DNPD) have been synthesized to explore their potential as energetic plasticizers. fraunhofer.de The primary synthetic route involves the reaction of DNPD with various acyl chlorides. fraunhofer.deresearchgate.net Specifically, syntheses using the acyl chlorides of acetic, propionic, and butyric acid have been successfully carried out. fraunhofer.deresearchgate.net These reactions yield the corresponding ester derivatives of DNPD. The synthesized products are typically characterized using methods such as elemental analysis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm their structure. fraunhofer.deresearchgate.net
Table 1: Synthesis of Carboxylic Acid Derivatives of this compound
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound (DNPD) | Acetic Acid Chloride | Acetate Ester Derivative |
| This compound (DNPD) | Propionic Acid Chloride | Propionate Ester Derivative |
| This compound (DNPD) | Butyric Acid Chloride | Butyrate Ester Derivative |
Synthesis of Azido and Nitrooxy Derivatives from Nitroisobutylglycerol
A range of energetic derivatives, including azido and nitrooxy compounds, can be synthesized from the readily available precursor nitroisobutylglycerol (also known as 2-(hydroxymethyl)-2-nitropropane-1,3-diol). researchgate.netmdpi.com This precursor serves as a starting point for several high-energy additives. researchgate.net
One of the most notable nitrooxy derivatives is 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), which is synthesized through the nitration of this compound. researchgate.nettandfonline.com The synthesis of the precursor, 2-nitropropane-1,3-diol, can be achieved by reacting 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) with hydrochloric acid in methanol. mdpi.com This diol is then nitrated, for instance, using a mixture of nitric acid, acetic acid, and acetic anhydride (B1165640), to yield NPN. mdpi.com
The synthesis of azido derivatives often follows a multi-step pathway starting from nitroisobutylglycerol. mdpi.com For example, 2-(azidomethyl)-2-nitropropane-1,3-diol can be prepared and subsequently nitrated to form its dinitrate derivative. mdpi.com Another approach involves preparing compounds like 2,2-dinitro-1,3-bis(2-azidoacetoxy)-propane. tandfonline.com The synthesis of these complex molecules highlights the versatility of nitroisobutylglycerol as a foundational block for energetic materials. researchgate.netmdpi.com
Table 2: Synthesis of Selected Azido and Nitrooxy Derivatives
| Starting Material / Precursor | Key Reagents/Process | Final Product | Product Type |
|---|---|---|---|
| 2-Nitropropane-1,3-diol | Nitration (e.g., HNO₃/Acetic Anhydride) | 2,2-Dinitro-1,3-bis-nitrooxy-propane (NPN) | Nitrooxy Derivative |
| 2-(Azidomethyl)-2-nitropropane-1,3-diol | Nitration (e.g., HNO₃/Acetic Anhydride) | 2-(Azidomethyl)-2-nitropropane-1,3-diyl dinitrate (AMDNNM) | Azidonitrate Derivative |
| Nitroisobutylglycerol | Mesylation followed by Azide Substitution | Tris(azidomethyl)nitromethane (ANDP) | Azido Derivative |
Formation of Polyurethane Energetic Binders from this compound
This compound (DNPD) serves as a diol monomer for the synthesis of energetic polyurethanes. researchgate.netfraunhofer.de These polymers are formed through a polyaddition reaction between the diol (DNPD) and a suitable diisocyanate. researchgate.netfraunhofer.de Commonly used diisocyanates for this purpose include hexamethylene diisocyanate (HMDI) and diisocyanato ethane (DIE). researchgate.netfraunhofer.de
The resulting polyurethanes are investigated as potential energetic binders in various formulations. researchgate.netnih.gov The properties of these polymers are influenced by the specific combination of the diol and diisocyanate used in the polymerization reaction. researchgate.net Characterization of the obtained prepolymers is typically performed using vibrational spectroscopy (IR), elemental analysis, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). fraunhofer.de The reaction products are often oligomers, with polymer chains consisting of a limited number of repeating units. nih.gov
Table 3: Polyurethane Synthesis from this compound
| Diol Monomer | Diisocyanate Monomer | Polymer Type |
|---|---|---|
| This compound (DNPD) | Hexamethylene Diisocyanate (HMDI) | Polyurethane |
| This compound (DNPD) | Diisocyanato Ethane (DIE) | Polyurethane |
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and purity of the final compounds. Various standard laboratory techniques are employed for this purpose.
Chromatographic Purification Methods
Chromatography is a key technique for the purification of this compound derivatives and their synthetic intermediates. mdpi.com Flash chromatography is a commonly used method. For instance, intermediates such as 2-nitropropane-1,3-diol and 2-(azidomethyl)-2-nitropropane-1,3-diol have been purified using flash chromatography with solvent systems like dichloromethane/methanol. mdpi.com
Column chromatography is another effective method. dtic.mil In some syntheses, crude product residues are placed on a silica (B1680970) gel column and eluted with a suitable solvent, such as dichloromethane, to fractionate and isolate the desired materials. dtic.mil For certain derivatives, such as the 2-bromo-2-nitro-dipropargyl diester of 1,3-propanediol, purification has been achieved using preparative thin-layer chromatography on alumina. neliti.com
Recrystallization and Solvent Evaporation Techniques
Recrystallization is a fundamental technique for purifying solid compounds, including derivatives of this compound. After synthesis, the product can be precipitated and then recrystallized from an appropriate solvent to achieve high purity, often exceeding 99%. For example, the nitration product 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) can be recrystallized from carbon tetrachloride. mdpi.com
Solvent evaporation is frequently used to isolate the product from the reaction mixture. This can be done post-synthesis to obtain the crude product, which is then further purified. Techniques such as using a rotary evaporator under vacuum are employed to efficiently remove solvents. google.com In some processes, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration to collect the solid product. google.com This crystallized product can then be washed and dried to a constant weight. google.com The combination of anti-solvent crystallization and evaporation is also a common isolation strategy.
Molecular Structure, Conformation, and Spectroscopic Characterization of 2,2 Dinitropropane 1,3 Diol
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the functional groups and molecular vibrations within 2,2-Dinitropropane-1,3-diol. researchgate.netanton-paar.com
Infrared (IR) Spectroscopic Signatures of Nitro and Hydroxyl Groups
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the nitro (NO₂) and hydroxyl (OH) functional groups present in this compound. The IR spectrum exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1540–1350 cm⁻¹. The presence of the hydroxyl groups is confirmed by a broad absorption band in the high-frequency region of the spectrum, which is characteristic of O-H stretching vibrations. The exact position and shape of this band can be influenced by hydrogen bonding interactions.
| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1350 |
| Nitro (NO₂) | Symmetric Stretch | 1540 - 1350 |
| Hydroxyl (OH) | O-H Stretch | Broad band, typically ~3600-3200 |
This table provides typical infrared absorption ranges for the specified functional groups and may not reflect the exact values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N). researchgate.net
¹H NMR Spectroscopic Characterization of Proton Environments
The ¹H NMR spectrum of this compound reveals the different types of protons and their connectivity within the molecule. The spectrum is expected to show distinct signals for the protons of the methylene (B1212753) (-CH₂-) groups and the hydroxyl (-OH) groups. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent nitro and hydroxyl groups. pressbooks.pub In a typical ¹H NMR spectrum, the methylene protons would likely appear as a singlet, and the hydroxyl protons would also give rise to a singlet, though its position can be concentration and solvent dependent.
| Proton Environment | Typical ¹H Chemical Shift (ppm) | Multiplicity |
| Methylene (-CH₂-) | Varies | Singlet |
| Hydroxyl (-OH) | Varies | Singlet |
This table presents expected proton NMR characteristics. Actual chemical shifts can vary based on solvent and other experimental conditions.
¹³C NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. libretexts.org Due to the molecule's symmetry, the two methylene carbons are chemically equivalent and would therefore produce a single signal. The quaternary carbon, bonded to the two nitro groups and two methylene groups, would also appear as a distinct, albeit typically weaker, signal. libretexts.org The chemical shifts of these carbons are significantly influenced by the attached electronegative nitro and hydroxyl groups, causing them to resonate at lower fields compared to simple alkanes. libretexts.orgoregonstate.edu
| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |
| Methylene (-CH₂-) | ~60-70 |
| Quaternary (-C(NO₂)₂-) | ~90-100 |
This table shows approximate ¹³C chemical shifts. Specific values can differ based on the solvent and reference standard used.
¹⁵N NMR Spectroscopic Studies of Nitrogen-Containing Moieties
¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within the nitro groups of this compound. Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic environment of the nitrogen nuclei. huji.ac.il The chemical shift of the nitrogen atoms in the nitro groups is expected to be in a characteristic range for such functionalities. huji.ac.il Due to the low sensitivity, isotopic enrichment with ¹⁵N is often employed to obtain a satisfactory signal-to-noise ratio in a reasonable timeframe. huji.ac.il
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₃H₆N₂O₆), the molecular weight is 166.089 g/mol . researchgate.netresearchgate.net While detailed experimental mass spectra for the parent compound are not extensively published in readily available literature, the use of mass spectrometry for the characterization of its derivatives has been documented. researchgate.net
The fragmentation of nitro compounds under electron impact ionization often involves the loss of nitro groups (NO₂) and other small fragments. The stability of the resulting ions dictates the observed fragmentation pattern. For aliphatic nitro compounds, cleavage of the carbon-carbon bond adjacent to the nitro group is a common fragmentation pathway. The presence of hydroxyl groups can also lead to the loss of water (H₂O).
A general understanding of the fragmentation can be inferred from the principles of mass spectrometry. The molecular ion peak ([M]⁺) would be expected at m/z 166. Subsequent fragmentation could involve the loss of a nitro group (m/z 120), two nitro groups (m/z 74), or a combination of nitro and hydroxyl group losses. The interpretation of the mass spectrum provides valuable information for confirming the molecular structure.
X-ray Diffraction Analysis of Crystalline Structures (where applicable for derivatives)
An extensive X-ray analysis has been conducted on three phases of this compound crystals. researchgate.net Two of these polymorphs have been characterized with the following crystallographic data:
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/a | Pna2₁ |
| a (Å) | 14.661(4) | 6.923(1) |
| b (Å) | 10.219(2) | 19.516(3) |
| c (Å) | 12.032(3) | 6.518(1) |
| γ (°) ** | 103.72(2) | - |
| V (ų) ** | 1751.2 | 880.7 |
| Z | 8 | 4 |
| d_c (g/cm³) | 1.911 | 1.901 |
| Table 1: Crystallographic data for two polymorphs of this compound. researchgate.net |
The study of these polymorphs revealed phase transitions at specific temperatures, indicating dynamic structural rearrangements within the crystal lattice. researchgate.net For instance, calorimetric studies showed phase transitions for one crystal form at approximately 309 K and 340 K. researchgate.net
The crystalline structures of derivatives of this compound have also been a subject of investigation. For example, derivatives such as 2,2-dinitropropane-1,3-diyl bis(2,2,2-trinitroethylcarbamate) and 2,2-dinitropropane-1,3-diyl bis(2,2,2-trinitroethyl) dicarbonate (B1257347) have been synthesized and characterized using single-crystal X-ray diffraction, among other analytical methods. researchgate.net This type of analysis is crucial for understanding how the addition of different functional groups influences the solid-state packing and intermolecular interactions of the parent molecule. The synthesis of the dinitrate derivative, 2,2-dinitropropane-1,3-dinitrate, has also been reported, which exists as a colorless mobile liquid. google.com
Chemical Reactivity and Derivatization of 2,2 Dinitropropane 1,3 Diol
Esterification Reactions for Energetic Plasticizer Synthesis
Esterification of the hydroxyl groups of 2,2-Dinitropropane-1,3-diol is a primary method for producing energetic plasticizers. These reactions aim to introduce additional energetic moieties or modify the physical properties of the parent diol.
Acyl Chloride Reactions with Hydroxyl Groups
The reaction of this compound with various acyl chlorides provides a direct route to ester derivatives. researchgate.netfraunhofer.de This method has been employed to synthesize a range of dicarboxylic acid esters of DNPD. researchgate.netfraunhofer.de For instance, reactions with acetyl, propionyl, and butyryl chlorides have been successfully carried out to produce the corresponding diesters. researchgate.netfraunhofer.deuni-muenchen.de These reactions are typically performed to investigate the potential of the resulting compounds as energetic plasticizers. researchgate.netfraunhofer.de The synthesis of these derivatives is a key step in evaluating their thermal stability, energy content, and plasticizing efficiency in energetic formulations. researchgate.netfraunhofer.delukasiewicz.gov.pl The reaction of the diol with chloroacetyl chloride has also been reported as successful. lukasiewicz.gov.pl
Table 1: Examples of Esterification Reactions with Acyl Chlorides
| Acyl Chloride | Resulting Ester Derivative |
| Acetyl chloride | 2,2-dinitropropane-1,3-diyl diacetate |
| Propionyl chloride | 2,2-dinitropropane-1,3-diyl dipropionate |
| Butyryl chloride | 2,2-dinitropropane-1,3-diyl dibutyrate |
| Chloroacetyl chloride | 2,2-dinitropropane-1,3-diyl bis(2-chloroacetate) |
Nitration of Hydroxyl Groups to Form Nitrooxy Derivatives
The hydroxyl groups of this compound can be nitrated to form the highly energetic dinitrate ester, 2,2-dinitropropane-1,3-dinitrate, also known as NPN. google.comtandfonline.com This conversion is typically achieved by reacting the diol with concentrated nitric acid or a mixture of concentrated nitric acid and concentrated sulfuric acid in the liquid phase. google.com The reaction is initially cooled to 0°C, and after the diol dissolves, the temperature is allowed to rise to room temperature. google.com The resulting product is a powerful explosive and an effective oxygen donor in propellant compositions due to the presence of sufficient oxygen for complete combustion. google.com NPN is characterized as a colorless mobile liquid with a high oxygen balance of +12.5% and a very low glass transition temperature of -81.5°C, making it an attractive energetic plasticizer. google.comresearchgate.net However, its thermal stability has been a concern, leading to research into effective stabilizers. tandfonline.comresearchgate.net
Table 2: Properties of 2,2-Dinitropropane-1,3-dinitrate (NPN)
| Property | Value | Reference |
| Appearance | Colorless mobile liquid | google.com |
| Refractive Index (n_D^20) | 1.4675 | google.com |
| Density (D_4^20) | 1.571 g/cm³ | google.com |
| Oxygen Balance | +12.5% | researchgate.net |
| Glass Transition Temperature (T_g) | -81.5°C | researchgate.net |
Etherification and Alkylation Strategies
While esterification is a common derivatization route, etherification and alkylation of this compound have also been explored, although to a lesser extent. Attempts have been made to prepare polyformals from this compound; however, these reactions have reportedly led to the formation of the cyclic formal, 5,5-dinitro-1,3-dioxane, under the required strongly acidic conditions. dtic.mil The functionalization of the terminal hydroxyl groups can also provide handles for further transformations such as alkylation. google.com
Polymerization Reactions of this compound as a Monomer
The diol functionality of this compound allows it to act as a monomer in polymerization reactions, particularly in the formation of polyurethanes for energetic binder applications.
Polyurethane Formation for Energetic Binder Applications
This compound (DNPD) has been utilized as an energetic building block for the synthesis of polyurethanes. mdpi.comresearcher.lifefraunhofer.deresearchgate.net In these polyaddition reactions, DNPD is reacted with diisocyanates such as hexamethylene diisocyanate (HMDI) and diisocyanato ethane (B1197151) (DIE). fraunhofer.deresearchgate.net The resulting polyurethanes are investigated as potential energetic binders, with their properties compared to established binders like glycidyl (B131873) azide (B81097) polymer (GAP). mdpi.comfraunhofer.deresearchgate.net These DNPD-based polyurethanes have shown to be insensitive to friction and less sensitive to impact than GAP. mdpi.comresearchgate.net The synthesized prepolymers are typically characterized for their thermal behavior and energetic properties. fraunhofer.deresearchgate.net
Curing and Cross-linking Mechanisms in Polymer Systems
The hydroxyl groups of this compound-based prepolymers are key to the curing and cross-linking processes in polymer systems. These prepolymers, which possess terminal hydroxy groups, can be cross-linked using di- or triisocyanates to form a polymer matrix suitable for use in plastic-bonded explosives and as propellant binders. dtic.mil The curing process is fundamental to achieving the desired mechanical properties in the final energetic formulation. While specific studies detailing the curing and cross-linking mechanisms exclusively for DNPD-based polymers are not extensively available in the provided search results, the general principle of polyurethane chemistry, involving the reaction of isocyanates with the hydroxyl end-groups of the prepolymer, is the primary mechanism.
Mechanisms of Degradation and Stability in Various Media
Hydrolytic Stability and pH Dependence
The hydrolytic stability of nitroalkane diols is highly dependent on pH. While specific data for this compound is limited, studies on closely related compounds like 2-bromo-2-nitropropane-1,3-diol (bronopol) and 2-hydroxymethyl-2-nitro-1,3-propanediol provide significant insights.
Generally, these compounds are more stable in acidic conditions and exhibit accelerated degradation as the pH becomes neutral to alkaline. For instance, bronopol's degradation rate increases with a higher pH. industrialchemicals.gov.au At 20°C, the estimated half-life of bronopol (B193717) is extensive at pH 4 (over 5 years), decreases to 1.5 years at pH 6, and shortens to just 2 months at pH 8. industrialchemicals.gov.au Similarly, 2-hydroxymethyl-2-nitro-1,3-propanediol is stable only at or below pH 5 and becomes unstable, decomposing to formaldehyde (B43269), under alkaline conditions. nih.gov
The decomposition of these compounds in aqueous solutions, particularly under alkaline conditions, often proceeds via a retro-aldol reaction, liberating formaldehyde. atamanchemicals.comatamanchemicals.com For example, the hydrolysis of 2-methyl-2-nitro-1,3-propanediol (B193712) with a strong alkali like 20% NaOH results primarily in a reverse aldol (B89426) decomposition. cdnsciencepub.comcdnsciencepub.com However, hydrolysis with a weaker alkaline borate (B1201080) buffer (pH 10) can lead to high yields of nitrite (B80452) ions, suggesting alternative degradation pathways. cdnsciencepub.comcdnsciencepub.com
Interactive Data Table: pH-Dependent Hydrolysis of Bronopol (a related compound)
| pH | Temperature (°C) | Estimated Half-Life |
|---|---|---|
| 4 | 20 | > 5 years |
| 6 | 20 | ~1.5 years |
This data is for 2-bromo-2-nitropropane-1,3-diol and serves as an illustrative example of pH-dependent stability in related structures. industrialchemicals.gov.au
Photolytic Degradation Pathways
Exposure to light, particularly UV radiation, can induce the degradation of nitrated organic compounds. This process, known as photolysis, can occur directly through the absorption of light by the compound itself or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). pjoes.com
In aquatic environments, substances like nitrate (B79036) ions can act as photosensitizers, promoting the degradation of organic contaminants. pjoes.comeeer.org When irradiated, nitrates can generate reactive oxygen species, including •OH, which can then react with and degrade compounds like dinitropropane diols. eeer.org The photodegradation of bronopol, for example, is rapid, with a reported half-life of 24 hours in water at pH 4, leading to products such as tris(2-hydroxymethyl-2-nitropropane-1,3-diol). atamanchemicals.com
The efficiency of photolytic degradation can be influenced by the medium. For some nitrated compounds, degradation is faster at higher temperatures, which is attributed to increased diffusion and more efficient radical formation. nih.gov The presence of hydrogen-atom donors and low oxygen levels can lead to the photoreduction of the nitro group, forming amino derivatives. nih.gov
Thermal Decomposition Kinetics and Mechanisms
Nitroalkanes are known for their potential to undergo energetic thermal decomposition. acs.orgresearchgate.net Studies using techniques like Differential Scanning Calorimetry (DSC) show that aliphatic nitroalkanes exhibit a significant exothermic decomposition phenomenon. acs.orgresearchgate.netacs.org For many nitroalkanes, this decomposition energy is substantial, highlighting their inherent reactivity. acs.orgacs.org
The thermal decomposition of 2,2-dinitropropane, a related structure, is thought to involve a rearrangement to a nitrite, followed by homolysis to produce acetone, nitrogen monoxide (NO), and nitrogen dioxide (NO2). tandfonline.com For other nitroalkanes, decomposition can be initiated by the breaking of the C-NO2 bond, forming radicals and alkenes that can undergo further reactions. acs.org The presence of amines can catalyze the thermal decomposition of nitroalkanes. tandfonline.com
At temperatures exceeding 140°C, a related compound, bronopol, undergoes exothermic decomposition, releasing hydrogen bromide and nitrogen oxides. wikipedia.org Polyurethanes synthesized from this compound have been shown to have decomposition temperatures ranging from 170–210°C. researchgate.net
Formaldehyde Release Mechanisms from Related Dinitropropane Diols
A key characteristic of many nitro-substituted propanediols, particularly in aqueous solutions, is their ability to release formaldehyde upon decomposition. atamanchemicals.comepa.govnjchm.com This is a critical aspect of the chemical reactivity of compounds like bronopol (2-bromo-2-nitropropane-1,3-diol).
The primary mechanism for formaldehyde release from bronopol is a retro-aldol reaction that occurs during its degradation in aqueous media. atamanchemicals.comatamanchemicals.com This process yields bromonitroethanol and an equimolar amount of formaldehyde. atamanchemicals.com The bromonitroethanol can then undergo further decomposition to yield more formaldehyde and bromonitromethane (B42901). atamanchemicals.comatamanchemicals.com
The rate of this decomposition and subsequent formaldehyde release is highly dependent on both pH and temperature, with the release being markedly higher in alkaline buffers compared to acidic ones and accelerating with increased temperature. epa.govresearchgate.net While formaldehyde is a major degradation product, it is not considered the primary source of the biological activity for compounds like bronopol. atamanchemicals.comwikipedia.org Other decomposition products, including bromide and nitrite ions, are also formed. atamanchemicals.comwikipedia.org Studies have shown that bronopol degradation also generates molecules like 2-bromoethanol. nih.govacs.org
Interactions with Biological Thiols and Proteins (referencing related compounds)
The reactivity of nitroalkane diols extends to interactions with biological molecules, particularly thiols like cysteine and glutathione (B108866). atamanchemicals.comatamanchemicals.comnih.gov These interactions are often central to their biological effects.
For the related compound bronopol, two distinct reaction mechanisms with thiols have been proposed:
Aerobic Oxidation : Under aerobic conditions, bronopol acts as a catalyst for the oxidation of thiol groups (e.g., in cysteine) to disulfides. This reaction uses atmospheric oxygen as the final oxidant and is accompanied by the formation of reactive oxygen species like superoxide (B77818) and peroxide radicals. atamanchemicals.comnih.govdrugbank.com
Anoxic Reaction : Under anoxic conditions, which can be created by the depletion of oxygen during the aerobic oxidation of excess thiols, a slower reaction occurs where bronopol is consumed as it directly oxidizes intracellular thiols, such as glutathione, to its disulfide form. atamanchemicals.comatamanchemicals.comnih.govdrugbank.com This leads to the inhibition of enzyme function. atamanchemicals.comdrugbank.com
Furthermore, research on nitroalkene fatty acids shows they react rapidly with glutathione and cysteine via a Michael addition reaction. nih.govresearchgate.net The rate of this reaction is dependent on the pH, increasing as the pH rises, which corresponds to a greater concentration of the more nucleophilic thiolate anion. nih.govresearchgate.net Studies on propyl-2-nitronate, derived from 2-nitropropane, indicate it reacts with glutathione in acidic media to form S-nitrosoglutathione. nih.gov
Degradation products of these diols can also be reactive. For instance, bromonitromethane and 2-bromoethanol, degradation products of bronopol, are also considered to have sensitization potential and can form adducts with amino acids. researchgate.netnih.govacs.org
Computational and Theoretical Chemistry of 2,2 Dinitropropane 1,3 Diol Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular properties of 2,2-Dinitropropane-1,3-diol and related systems. DFT calculations allow for the accurate prediction of various electronic and structural properties, which are fundamental to understanding the behavior of these energetic compounds. By modeling the electron density, researchers can determine optimized molecular geometries, vibrational frequencies, and other key parameters that correlate with experimental findings.
For instance, DFT calculations have been effectively used to study derivatives of DNPD, providing a basis for comparing theoretical predictions with experimental data from techniques like FTIR and NMR spectroscopy. These computational models are essential for confirming molecular structures and understanding their inherent properties.
A critical application of computational chemistry in the study of energetic materials is the prediction of their heats of formation (ΔHf), which is a key indicator of energy content. Various theoretical methods are employed to calculate ΔHf for DNPD and its derivatives.
In one study, the energetic properties of several carboxylic acid derivatives of this compound were evaluated. researchgate.net The heats of formation for these compounds were computed at the CBS-4M level of theory. researchgate.net These calculated values are then used as input for thermochemical codes, such as EXPLO5, to predict important detonation and propulsion parameters like detonation velocity, detonation pressure, and specific impulse. researchgate.netfraunhofer.de
Similarly, for polyurethanes synthesized using DNPD as a building block, energetic properties were determined through bomb calorimetry and then compared with values calculated using computational codes. fraunhofer.de These combined experimental and theoretical approaches provide a comprehensive understanding of the energetic potential of new materials derived from DNPD. mdpi.com
Table 1: Calculated Energetic Properties of this compound Based Polyurethanes
| Polymer Backbone | Heat of Formation (kJ/kg) | Specific Impulse (s) |
|---|---|---|
| DNPD-HMDI | -1859.4 | 240.2 |
| DNPD-DIE | -1803.1 | 241.6 |
Data sourced from a study on polyurethanes as potential energetic binders. fraunhofer.de
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides deep insights into the chemical reactivity and stability of molecules like this compound. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. ajchem-a.com
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov Conversely, a smaller gap suggests the molecule is more prone to chemical reactions. ajchem-a.com DFT calculations are commonly used to determine the energies of these orbitals and map their spatial distribution across the molecule. nih.gov For energetic materials, this analysis helps to predict sensitivity and decomposition pathways. The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and decomposition of energetic compounds like this compound. These theoretical studies can map potential energy surfaces, identify transition states, and calculate activation barriers, providing a molecular-level understanding that is often difficult to obtain through experiments alone.
The synthesis of DNPD often occurs via a Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. chemicalbook.com While specific computational studies on the mechanism of DNPD synthesis are not prominent in the literature, the general mechanisms of such nitroaldol reactions are well-suited for theoretical investigation using quantum methods.
More relevantly, the decomposition mechanisms of energetic materials are a major focus of computational studies due to their importance for safety and stability. For compounds structurally similar to DNPD, such as 2,2-dinitro-1-methoxypropane, DFT has been used to propose detailed decomposition pathways. rsc.org These studies suggest that decomposition at lower temperatures often begins with the elimination of HONO, while at higher temperatures, C-NO2 bond scission becomes the dominant initial step. rsc.org Calculating the energy barriers for these competing pathways helps to predict the thermal stability and initial steps of decomposition for dinitropropyl compounds. rsc.org
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For systems involving this compound, particularly in its role as a precursor for energetic plasticizers, MD simulations are invaluable for understanding intermolecular interactions. These simulations can model how DNPD-based molecules interact with other components in a composite material, such as a polymer binder in a plastic-bonded explosive (PBX). nih.gov
MD simulations can predict crucial macroscopic properties based on molecular interactions, including:
Compatibility: By calculating parameters like binding energy and solubility parameters between a plasticizer and a polymer binder, MD can assess their miscibility, which is vital for the homogeneity and performance of the energetic formulation. researchgate.net
Mechanical Properties: Simulations can be used to compute mechanical properties like bulk modulus, shear modulus, and Young's modulus for the composite material, predicting its structural integrity under stress. mdpi.com
Glass Transition Temperature (Tg): MD can help predict the Tg of polymer-plasticizer blends, which is a key factor in determining the operational temperature range of the material. researchgate.net
While studies specifically simulating this compound are limited, research on similar energetic plasticizers like bis(2,2-dinitropropyl) formal/acetal (BDNPF/A) within polymer binders demonstrates the power of this approach. researchgate.net These simulations provide a theoretical framework for understanding how the addition of DNPD-derived plasticizers can enhance the flexibility and processing properties of energetic materials. researchgate.netmdpi.com
Structure-Property Relationship Modeling for Energetic Applications
Modeling the relationship between the molecular structure of a compound and its macroscopic properties is a cornerstone of materials science, especially for energetic applications. For this compound and its derivatives, computational modeling helps establish quantitative structure-property relationships (QSPR). These models correlate calculated molecular descriptors with experimentally determined properties like impact sensitivity, density, and energetic output.
By systematically modifying the structure of the parent DNPD molecule—for example, by esterification of the hydroxyl groups—researchers can study the resulting changes in energetic performance and stability. researchgate.net For example, studies on polyurethanes synthesized from DNPD show how different diisocyanate linkers affect the thermal stability and energetic properties of the resulting polymer. fraunhofer.de These findings demonstrate that polymers based on DNPD are generally insensitive to friction and less sensitive to impact than benchmark energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP). researchgate.net
Computational studies on a wide range of nitroaliphatic compounds, including DNPD, have been used to develop QSPR models that predict impact sensitivity based on quantum chemical descriptors. These models serve as efficient screening tools to estimate the safety characteristics of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desirable stability and performance profiles.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 2,2-dinitropropane-1,3-diol. Its versatility allows for the development of specific methods tailored to the compound's chemical properties.
Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For compounds with polar functional groups, such as the hydroxyl and nitro groups in this compound, the mobile phase composition is critical for achieving adequate retention and separation.
A typical mobile phase for analyzing related nitro-containing propanediols consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.com The separation is typically performed on a C18 column, a common reversed-phase column with a silica (B1680970) backbone modified with octadecyl carbon chains. researchgate.netnih.gov
Method development involves optimizing parameters such as the mobile phase composition (the ratio of organic solvent to water), the type and concentration of the acidic modifier, the column temperature, and the flow rate. For instance, in the analysis of the structurally similar compound bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), a mobile phase of methanol (B129727) and aqueous ammonium (B1175870) formate (B1220265) (5 mM) has been used with an XDB-C18 column. nih.gov Another method for bronopol employed a mobile phase of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10 v/v/v). researchgate.net
Validation of an HPLC method ensures its reliability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a related compound, a validated LC-MS/MS method demonstrated good linearity with a regression coefficient (R²) of 0.9992 and a limit of quantification of 3.3 μg kg⁻¹. nih.gov
| Parameter | Condition 1 (for 2-(Hydroxymethyl)-2-nitro-1,3-propanediol) | Condition 2 (for Bronopol) |
|---|---|---|
| Stationary Phase (Column) | Newcrom R1 | XDB-C18 (150 mm × 2.1 mm, 3.5 μm) |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | Methanol and aqueous ammonium formate (5 mM) |
| Detection | Not specified | Tandem Mass Spectrometry (MS/MS) |
UV Spectrophotometry
UV spectrophotometry is a common detection method used in conjunction with HPLC. The nitro functional group (-NO₂) in this compound acts as a chromophore, absorbing ultraviolet light. masterorganicchemistry.com Nitroalkanes typically exhibit a UV absorption maximum around 200 nm. iu.edu For quantitative analysis, the wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. For the related compound bronopol, detection wavelengths of 210 nm and 250 nm have been reported. researchgate.net The absorbance of the analyte is directly proportional to its concentration, following the Beer-Lambert law, allowing for accurate quantification when calibrated with standards of known concentration.
Electrochemical Detection
Electrochemical detection (ECD) offers a highly sensitive and selective alternative to UV detection for electroactive compounds. The nitro groups in this compound can be electrochemically reduced. While specific applications of ECD for this compound are not extensively documented, the principles of ECD for other nitroaromatic compounds are well-established. mdpi.com The detection mechanism involves applying a potential to a working electrode. When the analyte elutes from the HPLC column and passes over the electrode, it undergoes an oxidation or reduction reaction, generating a current that is proportional to its concentration. mdpi.com For dinitro-compounds, two distinct reduction peaks can often be observed, corresponding to the stepwise reduction of the two nitro groups. researchgate.net
Spectrophotometric and Colorimetric Methods
Spectrophotometric and colorimetric methods provide alternative approaches for the quantification of this compound, which can be particularly useful for routine analysis or in the absence of chromatographic instrumentation.
Direct UV/Vis spectrophotometry can be used for the quantification of nitro-containing compounds in solution. technologynetworks.com The intensity of light absorbed at a specific wavelength is measured and related to the concentration of the analyte. msu.edu The nitro group in nitroalkanes gives rise to an absorption band in the UV region. acs.org However, this method can be prone to interference from other substances in the sample matrix that also absorb at the same wavelength. Therefore, sample cleanup or the use of a reference sample is often necessary.
To enhance the sensitivity and selectivity of spectrophotometric analysis, derivatization reactions can be employed. A common strategy for nitro compounds involves their reduction to the corresponding primary amine, followed by a color-forming reaction.
A well-established method for the determination of the related compound bronopol involves the reduction of the nitro group to an amino group using a reducing agent such as zinc powder in an acidic medium (e.g., HCl). jocpr.com The resulting primary amine is then diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. jocpr.com This diazonium salt is subsequently coupled with a chromogenic reagent, such as phloroglucinol, in an alkaline medium to produce a stable and intensely colored azo dye. jocpr.com The absorbance of the resulting orange azo dye is measured at its λmax (around 425 nm), and the concentration of the original nitro compound is determined from a calibration curve. jocpr.com This method has been shown to be sensitive, with a molar absorptivity of 4.02 × 10³ L mol⁻¹ cm⁻¹. jocpr.com
| Step | Reagents | Purpose | Result |
|---|---|---|---|
| Reduction | Zinc powder / Hydrochloric acid (HCl) | Reduction of the nitro group to an amino group | Formation of a primary amine |
| Diazotization | Sodium nitrite (NaNO₂) in acidic medium | Conversion of the primary amine to a diazonium salt | Formation of a diazonium salt |
| Coupling | Phloroglucinol in alkaline medium (NaOH) | Formation of a colored azo dye | Orange azo dye with λmax at 425 nm |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be adapted for quantitative analysis (qNMR). While 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized this compound and its intermediates, qNMR offers a method for determining the concentration of a substance without the need for an identical standard of the analyte. mdpi.com
In qNMR, the integral of a specific resonance signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. The concentration of the analyte can then be calculated directly, as the signal intensity is directly proportional to the number of nuclei contributing to the resonance. For quantitative analysis of this compound, a suitable internal standard would be a compound with a simple spectrum that does not have overlapping signals with the analyte and is chemically inert under the experimental conditions. The selection of appropriate, well-resolved signals for both the analyte and the internal standard is critical for accurate quantification.
Hyphenated Techniques (e.g., UPLC-ICP-MS) for Elemental Analysis
The elemental analysis of organic compounds such as this compound is crucial for various applications, including purity assessment and metabolic studies. Hyphenated analytical techniques, which combine a separation method with a detection method, offer powerful tools for such analyses. nih.gov One such advanced technique is Ultra-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (UPLC-ICP-MS). This method provides exceptional sensitivity and selectivity for the detection and quantification of specific elements within a molecule. nih.gov
The UPLC-ICP-MS system integrates the high-resolution separation capabilities of UPLC with the highly sensitive elemental detection of ICP-MS. nhplab.comvt.edu In the context of this compound, the UPLC component would first separate the compound from any impurities or other components in the sample matrix. The separated compound then flows into the ICP-MS system. Inside the ICP torch, the sample is subjected to extremely high temperatures, causing the compound to break down and its constituent atoms to become ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the precise detection and quantification of the elements present.
For this compound, this technique would be particularly useful for determining the nitrogen content, a key element in this energetic material. It could also be used to detect any trace metal impurities that may be present from the manufacturing process. The high sensitivity of ICP-MS allows for detection at parts-per-trillion (ppt) levels or even lower, making it an invaluable tool for trace elemental analysis. nih.govvt.edu
Below is a table representing hypothetical data from a UPLC-ICP-MS analysis of a purified sample of this compound. This data illustrates the potential of the technique for elemental quantification and impurity profiling.
Interactive Data Table: UPLC-ICP-MS Elemental Analysis of this compound
| Element Detected | Isotope Measured (m/z) | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Measured Concentration in Sample (µg/L) |
| Nitrogen (N) | 14 | 2.5 | 1.0 | 3.3 | 15,200 |
| Carbon (C) | 12 | 2.5 | 5.0 | 16.5 | 32,600 |
| Trace Metal 1 | 63 | 1.8 | 0.01 | 0.03 | 0.5 |
| Trace Metal 2 | 208 | 3.1 | 0.005 | 0.017 | Not Detected |
The research findings from such an analysis would provide a highly accurate elemental composition of the this compound sample. This information is critical for quality control in manufacturing and for understanding the compound's properties. Furthermore, by identifying and quantifying trace elemental impurities, potential sources of contamination in the production process can be identified and addressed. The ability of HPLC-ICP-MS to perform multi-element detection makes it a robust and efficient technique for the comprehensive characterization of such compounds. nih.gov
Environmental Fate and Degradation Studies of 2,2 Dinitropropane 1,3 Diol and Analogs
Hydrolysis in Aqueous Environments and pH Dependence
The stability of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in aqueous solutions is highly dependent on the pH of the environment. Hydrolysis is a primary degradation pathway, with the rate of decomposition accelerating significantly with increasing pH. researchgate.netcir-safety.org In acidic conditions, Bronopol (B193717) is considerably more stable.
Studies conducted at ambient laboratory temperatures have determined the half-life of Bronopol in aqueous solutions at various pH levels. At a pH of 4, the half-life is estimated to be greater than 5 years, indicating high stability. As the pH increases to 6, the half-life decreases to approximately 1.5 years. In alkaline conditions, at a pH of 8, the degradation is much more rapid, with a half-life of about two months. cir-safety.org
The decomposition of Bronopol is also accelerated by increasing temperatures. cir-safety.org For instance, at 60°C, the half-lives are drastically reduced, ranging from about four days at pH 4 to only three hours at pH 8.
The primary products of Bronopol hydrolysis include formaldehyde (B43269), 2-hydroxymethyl-2-nitro-1,3-propanediol (also known as tris(hydroxymethyl)nitromethane or TRIS), and bromonitroethanol. cir-safety.org Under alkaline conditions, bromide and nitrite (B80452) ions are also formed. rsc.org
Interactive Data Table: Hydrolysis Half-life of Bronopol
Please select the temperature to view the corresponding half-life data at different pH levels.
Ambient Temperature
| pH Level | Half-life |
| 4 | > 5 years |
| 6 | 1.5 years |
| 8 | 2 months |
60°C
| pH Level | Half-life |
| 4 | ~4 days |
| 8 | ~3 hours |
Photolysis and Photodegradation Pathways in Water and Air
Photodegradation can be a significant transformation process for chemical compounds in the environment. For Bronopol, photolysis in aqueous solutions has been shown to occur under exposure to light.
In a study using a sterile aqueous solution at a hydrolytically stable pH of 4, Bronopol rapidly photodegraded under continuous artificial irradiation designed to simulate sunlight. The calculated half-life (DT50) was approximately 24.3 hours. This is estimated to be equivalent to about two days of exposure to natural sunlight, assuming a 12-hour light and dark cycle. noaa.gov
The major degradation products identified during aqueous photolysis include 2-hydroxymethyl-2-nitropropane-1,3-diol (TRIS), which was found to increase to a maximum of about 60% of the initial dose after 72 hours before declining. Another major, but unidentified, polar product was also observed to increase steadily throughout the study. noaa.gov The formation of labeled carbon dioxide from the central carbon atom of Bronopol has also been detected, indicating that at least one photodegradation pathway leads to extensive breakdown of the molecule. noaa.gov
Conversely, solid Bronopol demonstrates high stability, with no observable photodecomposition after one year at temperatures up to 45°C. cir-safety.org
Information regarding the photolysis of 2,2-Dinitropropane-1,3-diol or its analogs in the air is limited. This is likely due to the low vapor pressure of these compounds, which makes their presence in the gas phase in significant concentrations improbable. epa.gov
Table: Major Photodegradation Products of Bronopol in Water
| Degradation Product | Description | Peak Concentration |
| 2-hydroxymethyl-2-nitropropane-1,3-diol (TRIS) | A major, tentatively identified degradate. | ~60% of dose after 72 hours |
| Unidentified Polar Product (Component "B") | A major, unidentified degradate. | ~30% of dose after one week |
| Carbon Dioxide | Indicates extensive degradation of the molecule. | Monotonically increased to ~20% at study end |
Biodegradation Mechanisms and Microbial Interactions
While being a potent antimicrobial agent, Bronopol is subject to biodegradation through microbial action. The primary mechanism of its antibacterial activity involves a chemical reaction with essential thiol groups within microbial cells, such as those in glutathione (B108866) and cysteine. researchgate.net
Under aerobic conditions, Bronopol catalytically oxidizes these thiols, a process that uses atmospheric oxygen as the final oxidant. This reaction produces active oxygen species like superoxide (B77818) and peroxide, which are directly responsible for the compound's bactericidal effect. researchgate.net
In anoxic environments, a different, slower reaction with thiols predominates. This reaction consumes Bronopol without the involvement of oxygen, leading to its eventual removal from the system and allowing for the potential resumption of microbial growth. researchgate.net
Metabolic studies in rats have identified a significant biodegradation pathway for Bronopol. Following oral administration, the compound is rapidly absorbed and excreted. The only metabolite identified in urine was 2-nitropropane-1,3-diol, which accounted for 45–50% of the radioactivity. This indicates that reductive dehalogenation (the removal of the bromine atom) is a key step in its metabolic breakdown. rsc.org
Environmental Monitoring and Persistence
The persistence of this compound and its analogs in the environment is largely governed by the degradation pathways discussed previously, with hydrolysis being a key factor influenced by pH. Its high stability in acidic aqueous environments suggests potential for long-term persistence under such conditions, while its rapid degradation in alkaline media indicates lower persistence. cir-safety.org High water solubility suggests that these compounds are likely to be mobile in aquatic systems. jocpr.com
Several analytical methods have been developed for the environmental monitoring of Bronopol. High-Performance Liquid Chromatography (HPLC) with UV spectrophotometric detection is a common technique for its determination in aqueous solutions and cosmetic products. jocpr.com
For more sensitive and specific detection in complex environmental matrices, other methods have been established:
Spectrophotometry: A method based on the reduction of the nitro group, followed by diazotization and coupling to form a colored azo dye, has been successfully applied to determine Bronopol in polluted water, grains, and vegetables. chemicalbook.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique has been used to create methods for detecting Bronopol residues in aquaculture products and rice. nih.gov These methods often involve a solid-phase extraction (SPE) step to clean up the sample and reduce matrix effects, allowing for very low limits of quantification.
These analytical tools are essential for monitoring the presence and concentration of these compounds in various environmental compartments, ensuring compliance with regulations and assessing potential ecological exposure.
Research on Energetic Derivatives of 2,2 Dinitropropane 1,3 Diol
Synthesis and Characterization of Novel Energetic Plasticizers
The core structure of 2,2-Dinitropropane-1,3-diol serves as a scaffold for the introduction of various energetic functional groups. The synthesis strategies primarily involve the esterification of its two hydroxyl groups or their conversion into more energetic moieties like nitrooxy and azido (B1232118) groups.
Carboxylic Acid Esters as Energetic Plasticizers
A range of carboxylic acid esters of DNPD have been synthesized to explore their viability as energetic plasticizers. researchgate.netfraunhofer.de The synthetic route typically involves reacting DNPD with acyl chlorides, such as those of acetic, propionic, and butyric acid. researchgate.netfraunhofer.de Another approach involves reacting DNPD with formic acetic anhydride (B1165640) to produce the formyloxy derivative. lukasiewicz.gov.pl The synthesis of 2,2-dinitro-1,3-bis(2-azidoacetoxy)propane has also been reported. lukasiewicz.gov.pl
These ester derivatives are characterized to determine their physical and thermal properties. A key parameter for a plasticizer is its glass transition temperature (Tg), which should be as low as possible to ensure the flexibility of the energetic formulation at low operational temperatures. While some derivatives exhibit excellent glass transition temperatures, thermal stability can be a significant challenge. lukasiewicz.gov.pl For instance, 2,2-dinitro-1,3-bis(formyloxy)propane has a very low Tg of -77 °C, but it is thermally unstable. lukasiewicz.gov.pl This instability is a recurring issue with DNPD-based compounds, potentially due to the close proximity of electron-withdrawing groups in the molecular structure. lukasiewicz.gov.pl
| Compound Name | Abbreviation | Glass Transition Temperature (Tg) | Thermal Stability Notes | Source |
|---|---|---|---|---|
| 2,2-Dinitropropane-1,3-diyl diacetate | AcDNPD | Not specified | Decomposition > 230 °C | uni-muenchen.de |
| 2,2-Dinitropropane-1,3-diyl dipropionate | PrDNPD | -78.6 °C | Decomposition > 230 °C | researchgate.net |
| 2,2-Dinitropropane-1,3-diyl dibutyrate | BuDNPD | -84.5 °C | Decomposition > 230 °C | researchgate.net |
| 2,2-Dinitro-1,3-bis(formyloxy)propane | - | -77 °C | Thermally unstable | lukasiewicz.gov.pl |
| 2,2-Dinitro-1,3-bis(2-azidoacetoxy)propane | - | -45 °C | Thermally unstable | lukasiewicz.gov.pl |
Nitrooxy and Azido Derivatives as High-Energy Additives
To further increase the energy output, derivatives containing nitrooxy (-ONO2) and azido (-N3) groups have been investigated. The most prominent nitrooxy derivative is 2,2-dinitro-1,3-bis-nitrooxy-propane, commonly known as NPN. researchgate.netmdpi.com This compound is synthesized from its parent diol and has been characterized as a highly attractive energetic plasticizer due to its high oxygen balance (+12.5%) and exceptionally low glass transition temperature of -81.5 °C. researchgate.net
In contrast, attempts to synthesize 2,2-dinitro-1,3-diazidopropane have encountered difficulties, often explained by the instability of intermediates under the required reaction conditions. lukasiewicz.gov.pl
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | -81.5 °C | researchgate.net |
| Oxygen Balance (OB%) | +12.5% | researchgate.net |
| Density | 1.69 g·cm-3 | mdpi.com |
| Decomposition Temperature | 189 °C | mdpi.com |
| Impact Sensitivity | 4 J | mdpi.com |
| Friction Sensitivity | 120 N | mdpi.com |
Application in Propellant Compositions and Explosive Formulations
Derivatives of DNPD are primarily evaluated for their role as energetic plasticizers in polymer-bonded explosives (PBXs) and solid propellants. Their function is to improve the mechanical properties and processability of the formulation without compromising, and preferably enhancing, its energetic performance.
Role as Plasticizers in Polymeric Binders (e.g., GAP, PolyNIMMO)
Energetic plasticizers are crucial for reducing the glass transition temperature of energetic polymers like Glycidyl (B131873) Azide (B81097) Polymer (GAP) and Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO), thereby improving their low-temperature mechanical properties. researchgate.net Studies have shown that DNPD derivatives can effectively lower the Tg of these binders. researchgate.netresearchgate.net For instance, the propionyl ester of DNPD (PrDNPD) demonstrated a plasticizing effect in both GAP and polyNIMMO that is comparable to the well-known energetic plasticizer N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA). researchgate.netminsky.ai Similarly, NPN has been shown to have a plasticizing effect on polyNIMMO that is similar to BuNENA in its ability to depress the glass transition temperature. researchgate.net
Influence on Rheological Properties of Energetic Formulations
The addition of a plasticizer significantly affects the viscosity of the uncured polymer binder, which is a critical factor for the processing of cast-cured explosive formulations. A lower viscosity facilitates easier mixing and casting of the propellant or explosive slurry. Research has demonstrated that DNPD-based plasticizers can effectively reduce the viscosity of energetic binders. researchgate.netresearchgate.net For example, NPN was found to lower the viscosity of uncured PolyNIMMO, an effect that was comparable to that of BuNENA. researchgate.net The propionyl derivative of DNPD also showed a significant reduction in the viscosity of GAP and PolyNIMMO mixtures. minsky.ai
Ballistic Performance and Detonation Parameter Analysis
The ultimate measure of an energetic material's effectiveness lies in its performance characteristics. For DNPD derivatives, these properties are often predicted using thermochemical codes like EXPLO5, based on calculated heats of formation. researchgate.netfraunhofer.de These calculations provide essential data on detonation velocity (Vdet) and detonation pressure (Pdet), which are key indicators of explosive power.
The nitrooxy derivative NPN, in particular, shows promise as a high-performance additive. researchgate.netmdpi.com Its high oxygen balance contributes favorably to the energy output of a formulation. researchgate.net Computational analysis, supported by experimental data, provides a comprehensive performance profile for these novel materials. mdpi.com
| Compound | Heat of Formation (kJ·kg-1) | Detonation Velocity (Vdet) (m·s-1) | Detonation Pressure (Pdet) (GPa) | Source |
|---|---|---|---|---|
| AcDNPD | -1269 | 7693 | 24.3 | researchgate.net |
| PrDNPD | -1456 | 7420 | 22.2 | researchgate.net |
| BuDNPD | -1605 | 7228 | 20.6 | researchgate.net |
| NPN | -670 | 8000 | 27.0 | mdpi.com |
Detonation Velocity and Pressure Calculations
The performance of energetic materials is often predicted through theoretical calculations of detonation velocity (D) and detonation pressure (P). Computer codes like EXPLO5 are utilized for these calculations, based on the compound's density and calculated heat of formation. researchgate.netchemrxiv.org
For instance, various carboxylic acid derivatives of this compound have been evaluated. The energetic properties of these synthesized compounds are often compared against established energetic plasticizers. researchgate.netfraunhofer.de One notable derivative, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), has been characterized, and its detonation parameters calculated. mdpi.com While specific calculated values for many DNPD derivatives are detailed in specialized studies, they are a key indicator of the potential energetic performance. For comparison, powerful explosives like TNT and RDX have detonation velocities of 6,900 m/s and 8,795 m/s, respectively. chemrxiv.orgwikipedia.org
Table 1: Calculated Detonation Properties of an Energetic Derivative
| Compound | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Test Density (g/cm³) |
|---|
Note: Data for a related nitro-compound is provided for context on typical performance values. mdpi.com
Oxygen Balance Considerations
The oxygen balance (OB%) is a critical parameter for an explosive, indicating the degree to which the explosive can oxidize its own carbon and hydrogen content. chemrxiv.org An oxygen balance closer to zero is often desirable as it can lead to a more efficient release of energy. chemrxiv.org
Derivatives of this compound are designed and evaluated with their oxygen balance in mind. For example, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), a plasticizer derived from a related diol, possesses a high positive oxygen balance of +12.5%, which makes it an attractive component for solid propellants. researchgate.netresearchgate.net The specific oxygen balance of each derivative is calculated based on its elemental composition.
Table 2: Oxygen Balance of a this compound Derivative
| Compound Name | Abbreviation | Oxygen Balance (%) |
|---|
Advanced Characterization Techniques for Energetic Materials
Experimental analysis is crucial to verify the properties and understand the behavior of newly synthesized energetic materials. researchgate.netresearchgate.netfraunhofer.demdpi.comresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for assessing thermal stability. chimia.ch
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Glass Transition
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal behavior of energetic materials, including phase transitions and decomposition. chimia.chdtic.mil A key parameter for energetic plasticizers and binders is the glass transition temperature (Tg), which indicates the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. lukasiewicz.gov.pl A low Tg is essential for applications in materials that must perform reliably at low temperatures. researchgate.net
Studies on derivatives of this compound consistently use DSC to measure their glass transition temperatures. For example, 2,2-dinitro-1,3-bis(formyloxy)propane was found to have an excellent Tg of –77 °C. lukasiewicz.gov.pl Another derivative, 2,2-dinitro-1,3-bis(2-azidoacetoxy)propane, showed an acceptable Tg of –49 °C. lukasiewicz.gov.pl The highly energetic plasticizer 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) exhibits a very low glass transition temperature of –81.5 °C. researchgate.netresearchgate.net DSC also reveals the exothermic decomposition temperature, providing insight into the thermal stability of the compound. researchgate.netfraunhofer.de
Table 3: Thermal Properties of this compound Derivatives from DSC
| Compound | Glass Transition Temp. (Tg, °C) | Decomposition Onset Temp. (°C) |
|---|---|---|
| 2,2-dinitro-1,3-bis(formyloxy)propane | -77 | - |
| 2,2-dinitro-1,3-bis(2-azidoacetoxy)propane | -49 | - |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. chimia.ch In the study of energetic materials, TGA is used to determine decomposition temperatures and to understand the decomposition process, such as whether it occurs in single or multiple steps. chimia.ch
For polyurethanes synthesized from this compound, TGA has been used in conjunction with DSC to assess thermal stability. researchgate.net These analyses indicate decomposition temperatures ranging from 170 °C to 210 °C for the synthesized polymers. researchgate.net The TGA curve provides a clear visual representation of mass loss, pinpointing the onset temperature of decomposition and the subsequent stages of the reaction. chimia.ch This data is vital for evaluating the stability and safe handling parameters of the energetic material.
Q & A
Q. What are the common synthetic routes for DNPD and its derivatives?
DNPD is primarily synthesized via nitration or condensation reactions. For example:
- Precursor-based synthesis : DNPD reacts with tert-butylamine and paraformaldehyde in methanol to form intermediates like 1,3-diisopropyl-5,5-dinitrohexahydropyrimidine, which is further nitrated to yield compounds such as 1,3,5,5-tetranitrohexahydropyrimidine (DNNC) .
- Derivative synthesis : DNPD is polycondensed with diisocyanates (e.g., hexamethylene diisocyanate) to produce polyurethanes for use as energetic binders .
Methodology: Monitor reaction progress using IR spectroscopy and elemental analysis (EA) to confirm functional groups and stoichiometry .
Q. How is DNPD characterized in terms of structural and thermal properties?
Key techniques include:
- Vibrational spectroscopy (IR) : Identifies nitro (-NO₂) and hydroxyl (-OH) groups .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (e.g., DNPD-based polymers decompose at 170–210°C) .
- Crystallography : Single-crystal X-ray diffraction reveals molecular conformations and hydrogen-bonding networks in derivatives like DNNC .
Advanced Research Questions
Q. How can DNPD-based energetic binders be optimized for reduced sensitivity and enhanced performance?
- Molecular weight tuning : Adjusting the chain length of polyurethanes during synthesis (e.g., limiting to ~10 repeat units) reduces sensitivity to impact and friction .
- Co-polymerization : Combining DNPD with 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) improves energetic output while maintaining low sensitivity (>360 N friction resistance, 40 J impact sensitivity) .
- Validation : Compare detonation velocities (EXPLO5 software) and mechanical stability (DSC/TGA) against benchmarks like glycidyl azide polymer (GAP) .
Q. What methodologies resolve discrepancies in reported thermal stability data for DNPD derivatives?
- Cross-study validation : Compare DSC/TGA profiles across independent syntheses. For example, DNNC shows decomposition at ~215°C in one study but may vary with purity or crystallization conditions.
- Controlled experiments : Replicate synthesis under standardized conditions (e.g., solvent, heating rate) to isolate variables affecting stability .
Q. How can computational models predict the detonation properties of DNPD-containing compounds?
- EXPLO5 simulations : Input elemental composition and density to calculate detonation velocity (D) and pressure (P). For instance, DNPD-based polyurethanes exhibit moderate D (~6,500 m/s) due to balanced fuel-oxidizer ratios .
- Isodesmic reactions : Estimate enthalpy of formation (ΔHf) for novel derivatives, aiding in energy output predictions .
Q. What strategies mitigate hazards from DNPD degradation byproducts?
- Analytical monitoring : Use HPLC-MS to detect and quantify degradation products (e.g., nitroso compounds) during storage .
- Stabilizers : Incorporate antioxidants or pH buffers in formulations to slow hydrolysis .
Data Contradiction Analysis
Q. Why do studies report varying sensitivity values for DNPD-based polymers?
Discrepancies arise from:
Q. How do synthesis conditions influence DNNC yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
